molecular formula C19H17ClN4O B3299319 N-(3-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-86-8

N-(3-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3299319
CAS No.: 899750-86-8
M. Wt: 352.8 g/mol
InChI Key: KJMSGCOGUDVZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with a pyridine ring and substituted with a 3-chlorophenyl carboxamide group. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation. Its synthesis likely involves amide coupling between a pyrrolo-pyrazine carboxylic acid derivative and 3-chloroaniline, followed by purification via silica gel chromatography, as inferred from analogous procedures in and .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-15-5-1-6-16(12-15)22-19(25)24-11-10-23-9-3-7-17(23)18(24)14-4-2-8-21-13-14/h1-9,12-13,18H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMSGCOGUDVZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Attachment of the Pyridinyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridinyl boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituents, or functional groups. Below is a detailed analysis:

Core Heterocyclic Modifications

Pyrrolo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine () Key Difference: Replacement of the pyrrolo-pyrazine core with an imidazo-pyridine system (e.g., KF-1607 derivatives). Impact: Imidazo[1,2-a]pyridine derivatives often exhibit enhanced planarity, favoring π-π stacking interactions with hydrophobic enzyme pockets.

Pyrrolo[1,2-a]pyrazine vs. Pyrazolo[4,3-b]pyridine ()

  • Key Difference : Pyrazolo[4,3-b]pyridine cores (e.g., N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine) lack the fused pyrrolidine ring.
  • Impact : The pyrazolo-pyridine system is more electron-deficient, which may enhance binding to ATP-binding pockets in kinases. However, the pyrrolo-pyrazine’s saturated ring could improve solubility .

Substituent Variations

Pyridin-3-yl vs. Thiophen-2-yl ()

  • Example : N-(3-chlorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide.
  • Key Difference : Replacement of pyridin-3-yl with thiophen-2-yl.
  • Impact :

  • Electronic Effects : Thiophene’s sulfur atom increases lipophilicity (logP) but reduces hydrogen-bonding capacity compared to pyridine’s nitrogen.
  • Bioavailability : Thiophene derivatives may exhibit faster metabolic clearance due to susceptibility to cytochrome P450 oxidation .

3-Chlorophenyl vs. 3-(Trifluoromethyl)phenyl ()

  • Example : 3-((8-chloroimidazo[1,2-a]pyridin-3-yl)ethynyl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide.
  • Key Difference : Trifluoromethyl (CF₃) substitution instead of chlorine.
  • Impact :

  • Metabolic Stability : CF₃ groups resist oxidative metabolism, improving half-life .

Functional Group Modifications

Carboxamide vs. Ester ()

  • Example : tert-Butyl 1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate.
  • Key Difference : Ester group instead of carboxamide.
  • Impact :

  • Reactivity : Esters are hydrolytically labile, making them prodrug candidates.
  • Solubility : Carboxamides generally have higher aqueous solubility due to hydrogen-bonding capacity .

Carboxamide vs. Acrylamide () Example: N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide. Key Difference: Acrylamide’s electrophilic α,β-unsaturated carbonyl. Impact:

  • Covalent Binding : Acrylamides can form irreversible bonds with cysteine residues, enhancing target residence time but increasing off-target risks .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight logP (Predicted) Key Reference
N-(3-chlorophenyl)-1-(pyridin-3-yl)-pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine Pyridin-3-yl, 3-chlorophenyl ~357.8* 3.2 Synthesized
N-(3-chlorophenyl)-1-(thiophen-2-yl)-pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine Thiophen-2-yl, 3-chlorophenyl 357.86 3.8
tert-Butyl 1-(pyridin-4-yl)-pyrrolo[1,2-a]pyrazine-2-carboxylate Pyrrolo[1,2-a]pyrazine Pyridin-4-yl, tert-butyl ester 299.38 2.5
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Pyrazolo[4,3-b]pyridine 3-Cl-4-F-phenyl 292.71 2.9
3-((8-chloroimidazo[1,2-a]pyridin-3-yl)ethynyl)-4-methyl-N-(3-CF₃-phenyl)benzamide Imidazo[1,2-a]pyridine 3-CF₃-phenyl, ethynyl 454.0 4.1

*Calculated based on and molecular formula C₁₉H₁₇ClN₄O.

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (Cl, CF₃) enhance binding affinity but require optimization to mitigate metabolic liabilities.
  • Functional Group Trade-offs : Carboxamides offer stability and solubility, while acrylamides or esters may serve specialized roles (e.g., prodrugs, covalent inhibitors) .

Biological Activity

N-(3-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic organic compound with potential pharmacological applications. This compound belongs to the class of heterocyclic compounds characterized by a fused bicyclic structure that includes a pyrrolo[1,2-a]pyrazine core. The unique structural features of this compound suggest various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is N-(3-chlorophenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide. Its molecular formula is C19H17ClN4O, and it has a molecular weight of 348.82 g/mol. The structure includes functional groups that may influence its biological activity.

PropertyValue
IUPAC NameN-(3-chlorophenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Molecular FormulaC19H17ClN4O
Molecular Weight348.82 g/mol
CAS Number899750-86-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions and the introduction of chlorophenyl and pyridinyl groups via substitution reactions.

Analgesic and Sedative Effects

Research on related compounds has demonstrated analgesic and sedative properties. In particular, derivatives of pyrrolopyridines have been tested for their efficacy in pain models such as the "hot plate" test and "writhing" test . These studies indicate that modifications to the pyridine or pyrazine moieties can enhance analgesic effects while maintaining low toxicity profiles.

Case Studies

Case Study 1: Analgesic Activity
A study evaluated several derivatives of pyrrolo[3,4-c]pyridine for their analgesic properties. Compounds were tested against standard analgesics like aspirin and morphine. Some derivatives showed higher efficacy than aspirin and comparable effects to morphine in pain models .

Case Study 2: Anticancer Potential
Another investigation focused on the anticancer activity of similar heterocyclic compounds. The study found that certain derivatives inhibited tumor growth in vitro and in vivo models . This suggests that this compound may also possess anticancer properties worth exploring.

Q & A

Q. What are the common synthetic routes for N-(3-chlorophenyl)-1-(pyridin-3-yl)-pyrrolo[1,2-a]pyrazine-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) to introduce pyridine or chlorophenyl groups .
  • Cyclization : Acid- or base-mediated cyclization to form the pyrrolo-pyrazine core, often using reagents like Cs₂CO₃ or DMF as a solvent .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields ranging from 29% to 88% depending on reaction optimization . Key intermediates (e.g., tert-butyl carboxylates) are often synthesized to protect reactive sites during coupling steps .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR spectroscopy : Distinct peaks for aromatic protons (δ 7.5–8.5 ppm for pyridine/pyrrolo-pyrazine) and chlorophenyl groups (δ 7.2–7.4 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : For solid-state conformation analysis, resolving bond angles and torsion strains in heterocyclic cores .

Q. What are the preliminary biological activities associated with this compound?

While direct data is limited, structurally related analogs exhibit:

  • Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of membrane integrity .
  • Kinase inhibition : Interaction with ATP-binding pockets in protein kinases (e.g., JAK2 or EGFR), suggested by pyrazolo-pyridine scaffolds .
  • Antioxidant properties : Scavenging free radicals via electron-donating substituents (e.g., pyridine) .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and purity?

  • Catalyst screening : Testing Pd₂(dba)₃/XPhos or alternative catalysts (e.g., RuPhos) to enhance coupling efficiency .
  • Solvent optimization : Replacing DMF with DMA or THF to reduce side reactions .
  • Temperature control : Lowering reaction temperatures (e.g., 80°C instead of 100°C) to minimize decomposition .
  • Computational modeling : Using quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s workflow .

Q. How are contradictions in biological activity data resolved for structurally similar analogs?

  • Controlled SAR studies : Systematically varying substituents (e.g., replacing 3-chlorophenyl with 4-bromophenyl) to isolate pharmacophore contributions .
  • Enantiomer separation : Chiral HPLC to test individual enantiomers for activity differences .
  • Dose-response assays : Validating IC₅₀ values across multiple cell lines to rule out cell-specific toxicity .

Q. What computational methods are used to predict the compound’s mechanism of action?

  • Molecular docking : Simulating binding poses in target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .
  • MD simulations : Assessing stability of ligand-protein complexes over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME to evaluate bioavailability and metabolic stability .

Q. How can researchers address low solubility in biological assays?

  • Prodrug design : Introducing phosphate or PEG groups to enhance aqueous solubility .
  • Co-solvent systems : Using DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle encapsulation : Lipid-based carriers to improve cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.